

Technical Guide: Physicochemical Properties of 4-[(Diethylamino)methyl]benzoic Acid

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Compound of Interest

Compound Name: 4-[(Diethylamino)methyl]benzoic acid

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of **4-[(Diethylamino)methyl]benzoic acid**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes data for structurally related compounds to provide a comparative context. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters.

Compound Identification

Chemical Name: **4-[(Diethylamino)methyl]benzoic acid** CAS Number: 62642-59-5[1][2]

Molecular Formula: C₁₂H₁₇NO₂[2]

Hydrochloride Salt: CAS Number: 106261-54-5[3] Molecular Formula: C₁₂H₁₈CINO₂[3]

Physicochemical Data Summary

Specific experimental values for the primary physicochemical properties of **4-[(Diethylamino)methyl]benzoic acid** are not readily available in the cited literature. To offer valuable insights for researchers, the following table summarizes the properties of closely related analogs.

Property	4-(Diethylamino)benzoic acid	4-(Dimethylamino)benzoic acid	4-[(Dimethylamino)methyl]benzoic acid
CAS Number	5429-28-7[4]	619-84-1[5]	18364-71-1[6]
Molecular Formula	C ₁₁ H ₁₅ NO ₂ [4]	C ₉ H ₁₁ NO ₂ [5]	C ₁₀ H ₁₃ NO ₂ [6]
Molecular Weight	193.24 g/mol [4]	165.19 g/mol [5]	179.22 g/mol [7]
Melting Point	192-193 °C[4]	242.5-243.5 °C[5]	Not Available
Boiling Point	Not Available	117-118 °C[8]	Not Available
Solubility	Not Available	Soluble in alcohol, HCl, and KOH solutions; sparingly soluble in ether; practically insoluble in acetic acid and water. [5][8]	Soluble in polar solvents.[6]
pKa	Not Available	6.03[8]	Not Available
Appearance	Powder[4]	Crystals from water; white to off-white crystalline solid.[5][9]	White to off-white solid.[6]

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key physicochemical properties of organic compounds like **4-[(Diethylamino)methyl]benzoic acid**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[10] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Methodology (Capillary Method):

- Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[11][12] The tube is sealed at one end.[11]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.
- Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[13]
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[12][13]
- Purity Assessment: Impurities typically cause a depression and broadening of the melting point range.

Solubility Determination

Solubility tests provide information about the presence of polar and ionizable functional groups within a molecule.

Methodology:

- Solvent Selection: A series of solvents are used to classify the compound. Common solvents include water, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and diethyl ether.[14]
- Procedure: Approximately 25 mg of the solute is added to 0.75 mL of the solvent in a test tube.[14] The mixture is shaken vigorously for 60 seconds.[15]
- Observation: The compound is classified as "soluble" if it dissolves completely, or "insoluble" if it does not.[15]
- Interpretation:
 - Water Solubility: Indicates the presence of polar functional groups. The pH of the aqueous solution can indicate if the compound is acidic or basic.[16]

- 5% NaOH Solubility: Suggests the presence of an acidic functional group, such as a carboxylic acid or a phenol, that is not soluble in water.[16]
- 5% NaHCO₃ Solubility: Differentiates strong acids (like carboxylic acids, which are soluble) from weak acids (like most phenols, which are insoluble).[14]
- 5% HCl Solubility: Indicates the presence of a basic functional group, typically an amine. [14]

Acid Dissociation Constant (pKa) Determination

The pKa value quantifies the acidity of a compound in a given solvent.

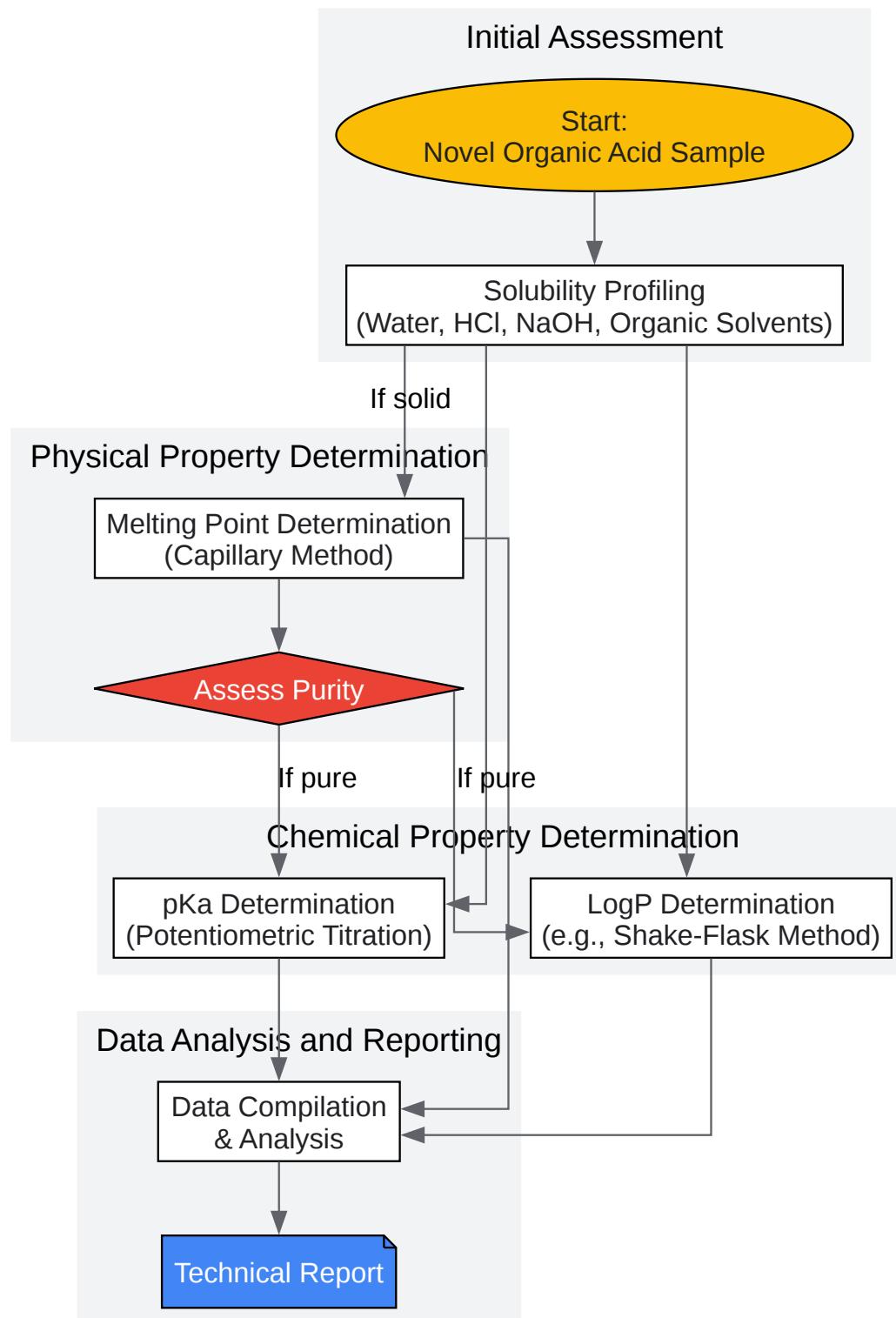
Methodology (Potentiometric Titration):

- Sample Preparation: A precisely weighed sample (e.g., 0.1-0.2 g) of the acid is dissolved in a known volume of water (e.g., 100 mL).[17]
- Titration Setup: A calibrated pH meter is used to monitor the pH of the solution. The solution is stirred continuously.[18]
- Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, measured increments. The pH is recorded after each addition.[17]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve.[18]
- pKa Calculation: The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid. This is derived from the Henderson-Hasselbalch equation.[17]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel organic acid.

Physicochemical Characterization Workflow for an Organic Acid

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Caption: Workflow for Physicochemical Characterization.

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